3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole moiety, a dichlorophenyl group, and a pyrrolidine-2,5-dione core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Dichlorophenyl Group: This step might involve halogenation reactions using reagents like chlorine or bromine.
Construction of the Pyrrolidine-2,5-dione Core: This can be synthesized through cyclization reactions involving amines and anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the pyrrolidine-2,5-dione core.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-ylmethylamino)-1-phenylpyrrolidine-2,5-dione
- 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-(1,3-Benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4/c19-12-3-2-11(6-13(12)20)22-17(23)7-14(18(22)24)21-8-10-1-4-15-16(5-10)26-9-25-15/h1-6,14,21H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCKSZVANNMKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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